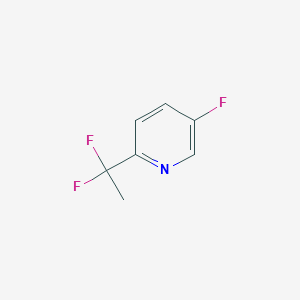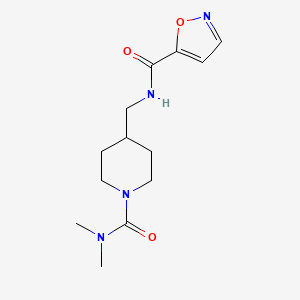![molecular formula C16H23N3O3S B2492126 N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide CAS No. 897611-66-4](/img/structure/B2492126.png)
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those related to the given compound, often involves reactions such as gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides, demonstrating good functional group tolerance and high efficiency (Hong et al., 2023). Additionally, asymmetric cyclopropanations using rhodium(II) catalyzed decomposition of vinyldiazomethanes present a method for producing functionalized cyclopropanes in a diastereoselective and enantioselective manner (Davies et al., 1996).
Molecular Structure Analysis
The crystal structure and molecular conformation of cyclopropane derivatives can be determined using X-ray diffraction analysis, as seen in compounds where the cyclohexane ring adopts a chair conformation, indicating the potential for diverse molecular interactions and stability (Özer et al., 2009).
Chemical Reactions and Properties
Cyclopropane derivatives engage in various chemical reactions, including cycloaddition reactions that lead to the synthesis of cyclic sulfoximines, illustrating the versatility of these compounds in forming different chemical structures with potential bioactivity (Ye et al., 2014).
Physical Properties Analysis
The physical properties of cyclopropane derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. However, specific data for "N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide" are not readily available in the literature reviewed.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for further functionalization, are essential for understanding the utility of cyclopropane derivatives in synthetic chemistry and drug development. The reactions involving sulfur ylides and cyclopropane synthesis indicate significant potential for creating bioactive molecules with cyclopropane cores (Zhou et al., 2011).
科学的研究の応用
Synthesis and Biological Activity
- The synthesis and evaluation of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635, a silent serotonin 5-HT(1A) antagonist, have been explored. These studies aimed at understanding the pharmacological properties related to the serotonin 5-HT(1A) receptor, contributing to drug development efforts targeting neurological disorders (Mensonides-Harsema et al., 2000).
Drug Discovery and Design
- A divergent synthesis approach for cyclopropane-containing lead-like compounds, fragments, and building blocks was reported. This strategy involved a cobalt-catalyzed cyclopropanation, showcasing the cyclopropane core's significance in medicinal chemistry for drug discovery (Chawner et al., 2017).
- Research on sulfur ylides reacting with α,β-unsaturated thioamides to synthesize dihydrothiophenes and cyclopropane-thiocarboxamides has been conducted. This work highlights the utility of these compounds in synthesizing structurally diverse molecules, potentially leading to new therapeutic agents (Samet et al., 1998).
Enantioselective Catalysis
- Novel sulfonamides were utilized as organocatalysts in the enantioselective synthesis of cyclopropane derivatives, demonstrating the potential for creating chiral molecules with high enantiomeric excess. This research supports the development of stereochemically complex pharmaceuticals (Hartikka et al., 2007).
作用機序
Target of Action
Similar compounds have been shown to interact withacetylcholinesterase , a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that n-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide may inhibit the activity of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The compound likely affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission and potentially alleviate symptoms of diseases characterized by decreased cholinergic activity, such as Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission. This could potentially result in improved cognitive function, particularly in conditions characterized by decreased cholinergic activity .
特性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(14-6-7-14)17-8-13-23(21,22)19-11-9-18(10-12-19)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUMCTQLIQTUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)
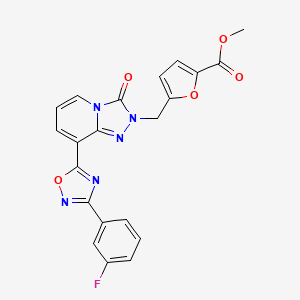
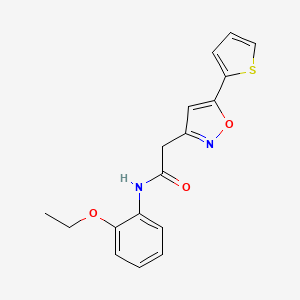
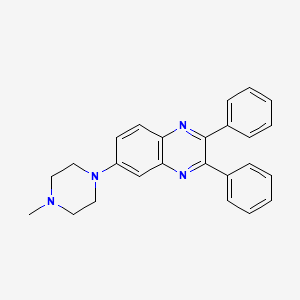
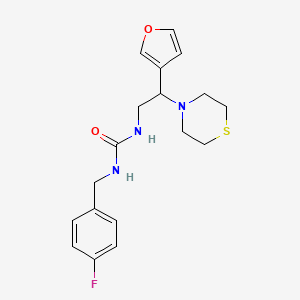
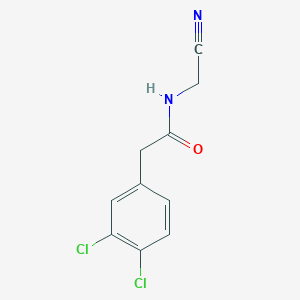
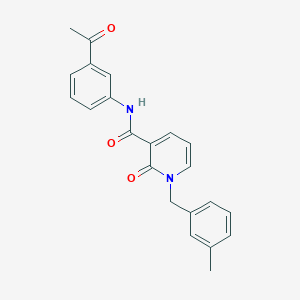
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid](/img/structure/B2492056.png)
![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)
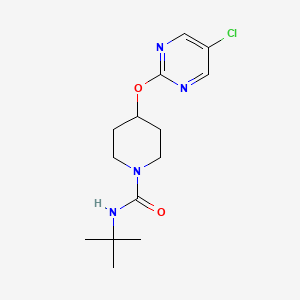

![N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2492064.png)
